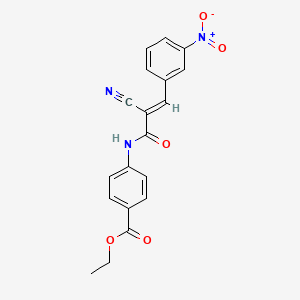

![molecular formula C16H15N3O4S B2638441 Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1286703-56-7](/img/structure/B2638441.png)

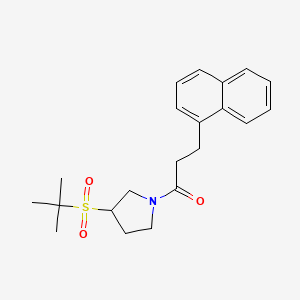

Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The compound also includes a quinazoline moiety, which is a bicyclic compound that resembles both the purine nucleus and the pteridine one .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction can incorporate the piperazine heterocycle into biologically active compounds . A key step in the synthesis of related compounds includes an aza-Michael addition .Scientific Research Applications

Synthesis and Characterization

Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound involved in the synthesis and characterization of novel chemicals. A notable study describes the synthesis of piperazine substituted quinolones, highlighting the chemical's role in producing various quinolone derivatives through direct condensation and azide coupling methods (Fathalla & Pazdera, 2017). These synthesized compounds are key intermediates for further chemical transformations.

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of compounds related to methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate. For instance, derivatives of 1,2,4-triazole and 4-thiazolidinone, synthesized from similar structural frameworks, showed good or moderate antimicrobial activities against various test microorganisms, indicating the chemical's significance in developing new antimicrobial agents (Bektaş et al., 2007).

Structural Analysis

Crystal structure and Hirshfeld surface analysis have been employed to understand the molecular and structural characteristics of compounds structurally related to methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate. Such studies offer insights into the molecular interactions and properties that are crucial for the design of compounds with specific biological or chemical activities (Ullah & Stoeckli-Evans, 2021).

Molecular Docking and Activity Prediction

Molecular modeling and docking studies have been conducted on quinazolinone-arylpiperazine derivatives to predict their mechanism of action as α1-adrenoreceptor antagonists. These studies highlight the potential of compounds within this chemical framework for developing new therapeutic agents, underscoring the importance of molecular docking in drug discovery (Abou-Seri et al., 2011).

Impurity Profiling and Reactivity Studies

Quinolone antibiotics' reactivity and impurity profiling studies have involved compounds similar to methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, providing valuable information on the synthesis and quality control of pharmaceutical compounds. These studies help identify and characterize potential impurities that could affect the drug's safety and efficacy (Kalkote et al., 1996).

Future Directions

properties

IUPAC Name |

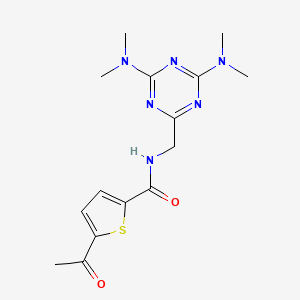

N-(2,4-dimethoxyphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-21-11-3-4-12(13(7-11)22-2)17-14(20)8-15-18-19-16(23-15)10-5-6-24-9-10/h3-7,9H,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMHABLSSGWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

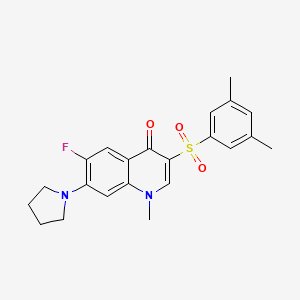

![2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2638359.png)

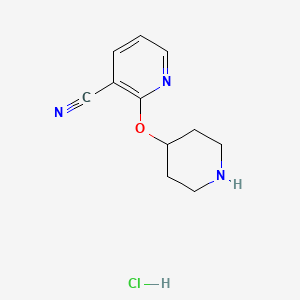

![1-ethyl-5-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2638362.png)

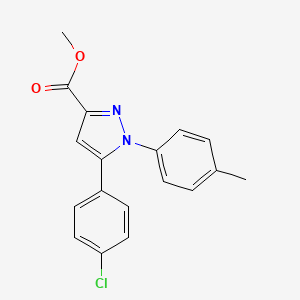

![N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2638371.png)

![3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B2638375.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2638380.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2638381.png)